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molecular formula C11H14O4 B8398067 Methyl 2-hydroxy-4-isopropoxybenzoate

Methyl 2-hydroxy-4-isopropoxybenzoate

Cat. No. B8398067
M. Wt: 210.23 g/mol
InChI Key: NZEXYVWQRXPITC-UHFFFAOYSA-N
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Patent
US06486141B2

Procedure details

To a solution of methyl 2,4-dihydroxybenzoate (5.4 g) and 2-iodopropane (10.2 g) in benzene (200 mL) was added Ag2CO3 and the mixture was heated in a 100° C. oil bath for 1 h. Additional methyl 2,4-dihydroxybenzoate (5 g) and 2-iodopropane (5 g) were added and the mixture was heated at 100° C. for another 2 h. After cooling, the mixture was filtered and concentrated. The residue was purified by flash chromatography eluted with 30:1 toluene/EtOAc to give 3 g of the title compound along with 1.2 g of isomer methyl 4-hydroxy-2-isopropoxybenzoate.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].I[CH:14]([CH3:16])[CH3:15]>C1C=CC=CC=1>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH:14]([CH3:16])[CH3:15])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[OH:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([O:1][CH:14]([CH3:16])[CH3:15])[CH:11]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
10.2 g
Type
reactant
Smiles
IC(C)C
Name
Ag2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
5 g
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluted with 30:1 toluene/EtOAc

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
OC1=CC(=C(C(=O)OC)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06486141B2

Procedure details

To a solution of methyl 2,4-dihydroxybenzoate (5.4 g) and 2-iodopropane (10.2 g) in benzene (200 mL) was added Ag2CO3 and the mixture was heated in a 100° C. oil bath for 1 h. Additional methyl 2,4-dihydroxybenzoate (5 g) and 2-iodopropane (5 g) were added and the mixture was heated at 100° C. for another 2 h. After cooling, the mixture was filtered and concentrated. The residue was purified by flash chromatography eluted with 30:1 toluene/EtOAc to give 3 g of the title compound along with 1.2 g of isomer methyl 4-hydroxy-2-isopropoxybenzoate.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].I[CH:14]([CH3:16])[CH3:15]>C1C=CC=CC=1>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH:14]([CH3:16])[CH3:15])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[OH:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([O:1][CH:14]([CH3:16])[CH3:15])[CH:11]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
10.2 g
Type
reactant
Smiles
IC(C)C
Name
Ag2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
5 g
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluted with 30:1 toluene/EtOAc

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
OC1=CC(=C(C(=O)OC)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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